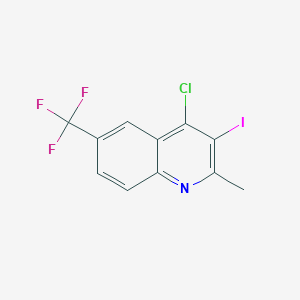

4-氯-3-碘-2-甲基-6-(三氟甲基)喹啉

描述

“4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline” is a type of quinoline, which is a class of organic compounds with a benzene ring fused to a pyridine ring . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .

Synthesis Analysis

The synthesis of quinolines involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A single-step conversion of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives involves amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by π-nucleophile addition to the activated intermediate and annulation .Molecular Structure Analysis

The molecular formula of “4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline” is C11H6ClF3IN. The molecular weight is 371.52 g/mol.Chemical Reactions Analysis

Quinolines undergo various chemical reactions. For instance, heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Visible light-mediated metallaphotoredox catalysis enables a highly chemoselective deoxygenation of N-heterocyclic N-oxides using Hantzsch esters as the stoichiometric reductants .科学研究应用

合成和生物学评价

喹啉衍生物已使用各种化学反应合成,展示了喹啉作为进一步官能化的核心结构的多功能性。例如,通过 1,3-偶极环加成反应合成了一系列喹啉衍生物,突出了点击化学在开发具有显着抗真菌和抗菌活性的化合物中的用途 (Kategaonkar 等,2010)。此类合成策略不仅扩展了喹啉衍生物的化学空间,还提供了创建具有定制生物学特性的分子的途径。

抗菌应用

喹啉衍生物因其抗菌特性而被广泛研究。合成新型吡唑并[3,4-d]嘧啶衍生物作为潜在抗菌剂证明了人们对喹啉化合物持续关注,以对抗微生物感染 (Holla 等,2006)。面对日益增长的抗生素耐药性,这些研究对于识别新的治疗剂至关重要。

光伏和电子应用

除了生物活性外,喹啉衍生物在材料科学中的潜力也得到了探索,特别是在有机-无机光电二极管的制造中。喹啉基化合物的合成和表征揭示了它们适用于光伏器件中的应用,表明喹啉衍生物的用途广泛,超出了药物的范围 (Zeyada 等,2016)。

抗疟疾活性

喹啉衍生物在治疗疟疾方面有着悠久的历史,研究仍在继续开发具有抗疟疾特性的新化合物。设计和合成喹啉基 1,2,3-三唑作为抗菌和抗疟疾剂代表了寻找有效疟疾治疗方法的持续努力,展示了喹啉衍生物在应对全球健康挑战中的相关性 (Parthasaradhi 等,2015)。

作用机制

Target of Action

Quinoline derivatives are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .

Mode of Action

Without specific studies, it’s hard to determine the exact mode of action of this compound. Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

Quinoline derivatives are often involved in a variety of biochemical pathways due to their ability to interact with various biological targets .

Result of Action

Quinoline derivatives can have a variety of effects depending on their specific structure and the biological target they interact with .

安全和危害

未来方向

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

生化分析

Biochemical Properties

4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to alterations in metabolic pathways. Additionally, 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline can bind to specific proteins, influencing their function and stability.

Cellular Effects

The effects of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling molecules, leading to changes in downstream gene expression. These alterations can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound may inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction. Additionally, 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo degradation, leading to the formation of metabolites with different biological activities. Long-term exposure to 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline vary with different dosages in animal models . At low doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Toxicity studies have shown that high doses of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline can lead to adverse effects such as organ damage or metabolic disturbances.

Metabolic Pathways

4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is involved in several metabolic pathways . It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is critical for its activity and function . The compound can be targeted to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications may direct its localization, thereby influencing its biological effects.

属性

IUPAC Name |

4-chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3IN/c1-5-10(16)9(12)7-4-6(11(13,14)15)2-3-8(7)17-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACSAZAAIXBCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)C(F)(F)F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

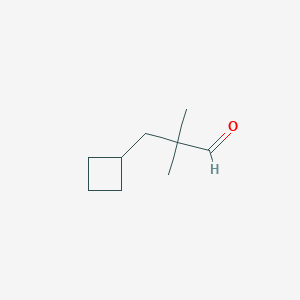

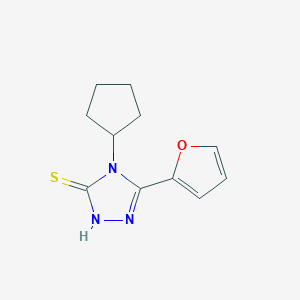

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B1435697.png)

![tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1435703.png)

![Methyl 4-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1435705.png)

![ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435708.png)

![Racemic-(2S,3aS,6aS)-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435719.png)